3-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid
Description
3-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid (C₁₄H₁₁BrO₃, molar mass 307.14 g/mol) is a halogenated biphenyl derivative featuring a carboxylic acid group at position 4, a bromine substituent at position 3, and a methoxy group at position 3' on the biphenyl scaffold (Figure 1). This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science applications. Its bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the carboxylic acid group allows for further functionalization, such as esterification or coordination with metal ions in metal-organic frameworks (MOFs) . The methoxy group contributes electron-donating effects, influencing the compound’s electronic properties and reactivity .
Properties
IUPAC Name |
2-bromo-4-(3-methoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c1-18-11-4-2-3-9(7-11)10-5-6-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHLVCPTMFJOAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3’-methoxy-[1,1’-biphenyl]-4-carboxylic acid typically involves the bromination of 3’-methoxy-[1,1’-biphenyl]-4-carboxylic acid. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like para-toluenesulfonic acid (TsOH) in a suitable solvent like methanol . The reaction conditions usually involve maintaining the reaction mixture at a specific temperature and time to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-3’-methoxy-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to alcohols or other derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Oxidation Reactions: Products like aldehydes or carboxylic acids.
Reduction Reactions: Products like alcohols or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have identified biphenyl derivatives, including 3-bromo-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid, as potential inhibitors of the PD-1/PD-L1 immune checkpoint pathway. This pathway is crucial in cancer immunotherapy as it regulates immune responses against tumors. The compound's structural features allow it to interact effectively with PD-L1, enhancing T-cell responses against cancer cells.
Case Study: PD-1/PD-L1 Inhibition
A study demonstrated that modifications on the biphenyl core could lead to potent small-molecule inhibitors of PD-L1. The binding affinity of these compounds was assessed using in silico methods, revealing that bromine substitutions significantly affect their inhibitory potency. The synthesized compounds exhibited IC50 values in the low nanomolar range, indicating strong potential for therapeutic applications against cancer .
The synthesis of 3-bromo-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid typically involves bromination and methoxylation of biphenyl derivatives followed by carboxylation reactions. These synthetic routes can be optimized to enhance yield and purity.
Synthesis Pathway Example
A common synthetic pathway includes:
- Bromination of biphenyl derivatives using bromine in the presence of a catalyst.
- Methoxylation using methanol and an acid catalyst.
- Carboxylation through reaction with carbon dioxide under high pressure.
Mechanism of Action
The mechanism of action of 3-Bromo-3’-methoxy-[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The methoxy group can participate in electron-donating interactions, influencing the reactivity of the compound. The carboxylic acid group can undergo typical acid-base reactions, forming salts and esters.
Comparison with Similar Compounds
Key Observations:
Halogen vs. Methoxy Positioning : The bromine and methoxy groups’ positions significantly affect electronic properties. For example, 3-bromo-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid has meta-substituted bromine and methoxy groups, creating steric hindrance and altering conjugation compared to para-substituted analogs like 3'-bromo-4'-methoxybiphenyl-3-carboxylic acid .
Functional Group Impact : The carboxylic acid group enhances polarity and metal-coordination capability, making these compounds suitable for MOF construction . In contrast, ester derivatives (e.g., ethyl ester in ) exhibit reduced polarity, favoring organic-phase reactions.
Halogen Reactivity : Bromine’s superior leaving-group ability compared to chlorine (e.g., in 3-chloro-4'-methoxy analog) facilitates nucleophilic substitution and cross-coupling reactions, broadening synthetic utility .
Physical and Chemical Properties
- Solubility: The carboxylic acid group increases water solubility compared to non-polar biphenyls. Methoxy groups enhance solubility in organic solvents like DCM or THF.
- Acidity: The pKa of the carboxylic acid group (~4.2) is influenced by electron-donating methoxy groups, which slightly reduce acidity compared to non-substituted analogs .
Research Findings and Industrial Relevance
- MOF Performance : Luminescent MOFs incorporating brominated biphenylcarboxylic acids exhibit high sensitivity to nitroaromatic explosives (detection limits <1 ppm) due to fluorescence quenching mechanisms .
- Synthetic Flexibility : The bromine atom in 3-bromo-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid allows palladium-catalyzed coupling reactions, enabling diversification into complex architectures (e.g., conjugated polymers) .
Biological Activity
3-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of 3-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid typically involves several steps, including bromination and methoxylation reactions. The compound can be synthesized using various methods, including:
- Bromination : Utilizing bromine in an electrophilic aromatic substitution reaction.
- Methoxylation : Employing methanol in the presence of a catalyst to introduce the methoxy group.
- Carboxylation : Using carbon dioxide or carbon monoxide sources under specific conditions to introduce the carboxylic acid functional group.
Biological Activity
The biological activity of 3-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid has been evaluated in various studies, focusing on its antiviral and anticancer properties.
Antiviral Activity
Research indicates that compounds with similar biphenyl structures exhibit significant antiviral activity against various viruses. For instance, a study highlighted that modifications to biphenyl derivatives can enhance their efficacy against flavivirus infections, suggesting that 3-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid may also possess similar properties .
Anticancer Activity
The compound has shown promise in inhibiting tumor cell proliferation. For example, derivatives of biphenyl compounds have been tested against human tumor cell lines such as KB and IGROV1. The results demonstrated effective growth inhibition at low concentrations (IC50 values in the nanomolar range), indicating potential as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 3-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid:
| Structural Modification | Effect on Activity |
|---|---|
| Bromine substitution | Increases lipophilicity and enhances binding affinity to target proteins |
| Methoxy group | Improves solubility and bioavailability |
| Carboxylic acid group | Essential for interaction with biological targets |
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Case Study 1 : A derivative with a similar structure was tested in vivo on SCID mice bearing tumors. The results indicated significant tumor regression, supporting the hypothesis that structural modifications can enhance therapeutic effects .
- Case Study 2 : Another study focused on the inhibitory effects of biphenyl derivatives on specific enzymes involved in cancer cell metabolism, demonstrating that these compounds can disrupt critical pathways necessary for tumor growth .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-bromo-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid, and how do reaction conditions influence yield?
- The compound is typically synthesized via Suzuki-Miyaura cross-coupling or ester hydrolysis of intermediates like ethyl 3'-bromo-4'-hydroxy-[1,1'-biphenyl]-4-carboxylate (e.g., CAS 895542-84-4) . Key factors include:
- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands for coupling efficiency.
- Solvent systems : Toluene/water mixtures for biphasic reactions to minimize side products.
- Temperature control : Reflux conditions (~110°C) for aryl halide activation .
Q. What purification and characterization methods are recommended for this compound?
- Purification :
- Column chromatography using silica gel and gradients of ethyl acetate/hexane (3:7 ratio) to isolate the carboxylic acid .
- Recrystallization from ethanol/water mixtures to remove residual biphenyl byproducts .
- Characterization :
- ¹H/¹³C NMR : Methoxy protons appear as singlets at δ ~3.8–4.0 ppm; carboxylic protons are absent due to deprotonation .
- HPLC : Purity >98% confirmed using C18 reverse-phase columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of the bromine and methoxy substituents in further functionalization?
- Density Functional Theory (DFT) studies on analogous bromo-methoxy biphenyls reveal:
- Electrophilic substitution : Bromine at the 3-position directs electrophiles to the 4'-position due to electron-withdrawing effects, while the methoxy group activates the 2'-position .
- NBO analysis : The methoxy group’s lone pairs delocalize into the aromatic ring, increasing electron density at ortho/para positions .
Q. What crystallographic data or spectroscopic techniques resolve structural ambiguities in derivatives of this compound?
- Single-crystal X-ray diffraction (e.g., for analogous terphenyl structures) confirms dihedral angles between aromatic rings (~30–45°), influencing conjugation and solubility .
- FT-IR spectroscopy : Carboxylic acid C=O stretches at ~1680–1700 cm⁻¹; bromine C-Br vibrations at ~550–600 cm⁻¹ .
Q. How do solvent polarity and pH affect the stability of the carboxylic acid group during storage?
- Stability challenges :
- Hydrolysis : Aqueous solutions (pH <3 or >10) promote decarboxylation.
- Storage : Anhydrous conditions (sealed with desiccants) at 2–8°C prevent dimerization or ester formation .
Data Contradiction and Mechanistic Analysis
Q. How to reconcile discrepancies in reported melting points or purity levels across literature sources?
- Melting point variability : Differences arise from polymorphic forms or residual solvents. For example:
Q. What mechanistic insights explain unexpected byproducts in coupling reactions involving this compound?
- Common byproducts :
- Debromination : Catalyzed by residual Pd(0) nanoparticles, forming 3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid .
- Oxidation : Methoxy groups convert to quinones under aerobic conditions, detectable via LC-MS .
Application-Oriented Questions
Q. How can this compound serve as a precursor for metal-organic frameworks (MOFs) with luminescent properties?
- Coordination sites : The carboxylic acid group binds to metal nodes (e.g., Zn²⁺, Cu²⁺), while bromine/methoxy groups enhance π-π stacking for fluorescence .
- Design strategy : Substitute the 3-bromo group with photoactive moieties (e.g., cyano or nitro) to tune emission wavelengths .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
